

# The Pharmacokinetics and In Vivo Metabolism of Levamisole Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Levamisole phosphate |           |
| Cat. No.:            | B195305              | Get Quote |

#### Introduction

Levamisole, a synthetic imidazothiazole derivative, is a pharmaceutical agent with a history of use as an anthelmintic for treating parasitic worm infections in both veterinary and human medicine.[1][2] It operates as a nicotinic receptor agonist in nematode muscles, causing spastic paralysis and subsequent expulsion of the parasite.[3] Beyond its antiparasitic action, levamisole has been recognized for its immunomodulatory properties, restoring depressed immune function by stimulating T-cell activation and proliferation.[3][4] This has led to its investigation and use as an adjuvant in cancer therapy, notably in combination with 5-fluorouracil (5-FU) for colorectal cancer.[4][5] Understanding the in vivo journey of Levamisole—its absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing therapeutic regimens and ensuring safety. This technical guide provides a comprehensive overview of the pharmacokinetics and in vivo metabolism of levamisole, tailored for researchers, scientists, and drug development professionals.

# **Pharmacokinetics**

Levamisole is characterized by rapid absorption and extensive metabolism following administration.[1][6] The pharmacokinetic profile can vary significantly between species and is influenced by the route of administration.[2][7]

Absorption: Levamisole is readily absorbed from the gastrointestinal tract after oral administration, with peak plasma concentrations typically observed within 1.5 to 4 hours in humans.[1][6][8] Studies in animals show rapid absorption following oral, intramuscular (IM),



and subcutaneous (SC) routes.[2][6] Intramuscular and subcutaneous injections generally lead to faster absorption and higher peak plasma levels compared to oral or dermal applications.[2] The bioavailability of oral levamisole in fasting dogs was found to be approximately 64%, which was reduced when administered with food.[9]

Distribution: Levamisole exhibits a relatively high volume of distribution, indicating that it is widely distributed throughout the body tissues.[10][11] In rabbits, the volume of distribution at steady state (Vd(ss)) ranged from 2735 to 3879 ml/kg.[10] In chukar partridges, the Vd(ss) was 1.91 L/kg following intravenous administration.[12]

Metabolism: Levamisole undergoes extensive and rapid metabolism, primarily in the liver.[1][8] Consequently, only a small fraction of the administered dose is found as the unchanged parent drug in plasma and urine.[1][6] In humans, unchanged levamisole accounted for only about one-third of the total radioactivity in plasma after an oral dose.[6] The metabolic process involves multiple pathways, including hydroxylation of the aromatic ring and hydrolysis of the thiazolidine ring.[2][13] One of its major metabolites is p-hydroxylevamisole, which is largely excreted as a glucuronide conjugate.[8] Another notable metabolite is aminorex, which has amphetamine-like stimulant effects.[3][14]

Excretion: The elimination of levamisole and its metabolites occurs predominantly through the kidneys.[1][2] In humans, approximately 70% of the drug is excreted via urine over three days, with only about 5% being the unchanged parent drug.[1] In rats, excretion is rapid, with metabolites being almost equally distributed between urine and feces.[6] The plasma elimination half-life in humans is relatively short, ranging from 3 to 6 hours.[1][8] The half-life of its metabolites is significantly longer, at around 16 hours.[1]

### **Quantitative Pharmacokinetic Data**

The following tables summarize key pharmacokinetic parameters of levamisole across various species and study conditions.

Table 1: Pharmacokinetic Parameters of Levamisole in Humans



| Populati<br>on                                              | Dose         | Route | Tmax<br>(h)            | Cmax<br>(ng/mL)                 | t1/2 (h)  | % Excrete d in Urine (Unchan ged) | Referen<br>ce |
|-------------------------------------------------------------|--------------|-------|------------------------|---------------------------------|-----------|-----------------------------------|---------------|
| Healthy<br>Volunteer<br>s                                   | 150 mg       | Oral  | 1.5                    | 716.7 ±<br>217.5                | 5.6 ± 2.5 | 3.2 ± 2.9                         | [8]           |
| Healthy<br>Volunteer<br>s                                   | 150 mg       | Oral  | 2 - 4                  | 500                             | -         | Small<br>amounts                  | [6]           |
| General                                                     | -            | Oral  | 1.5 - 2                | -                               | 3 - 4     | ~5%                               | [1]           |
| Advance<br>d Cancer<br>Patients                             | 100<br>mg/m² | Oral  | 1.5<br>(range 1-<br>6) | 1000<br>(range<br>600-<br>1300) | -         | 2 - 5%                            | [15]          |
| Children<br>with<br>SSNS                                    | 2.5<br>mg/kg | Oral  | 1.65                   | 438.3                           | 2.60      | -                                 | [16]          |
| Human<br>(oral<br>admin.)                                   | 100 mg       | Oral  | -                      | -                               | -         | 0.5%                              | [14][17]      |
| SSNS:<br>Steroid-<br>Sensitive<br>Nephrotic<br>Syndrom<br>e |              |       |                        |                                 |           |                                   |               |

Table 2: Comparative Pharmacokinetic Parameters of Levamisole in Animals



| Species                  | Dose                    | Route | Tmax<br>(h) | Cmax<br>(µg/mL)  | t1/2 (h) | Bioavail<br>ability<br>(F) | Referen<br>ce |
|--------------------------|-------------------------|-------|-------------|------------------|----------|----------------------------|---------------|
| Dogs<br>(fasting)        | -                       | Oral  | -           | -                | 1.8 (IV) | 64%                        | [9]           |
| Dogs<br>(fed)            | -                       | Oral  | -           | -                | 1.8 (IV) | 49%                        | [9]           |
| Rabbits                  | 12.5 -<br>20.0<br>mg/kg | IV    | -           | -                | ~1.15    | -                          | [10]          |
| Chukar<br>Partridge<br>s | 20 mg/kg                | IV    | -           | -                | 1.92     | -                          | [12]          |
| Chukar<br>Partridge<br>s | 20 mg/kg                | IM    | 0.25        | 5.32             | 2.94     | 66.16%                     | [12]          |
| Chukar<br>Partridge<br>s | 20 mg/kg                | SC    | 0.25        | 4.65             | 2.97     | 58.48%                     | [12]          |
| Pigs                     | 10 mg/kg                | Oral  | -           | -                | 9.3      | -                          | [18]          |
| Pigs                     | 7.5<br>mg/kg            | IM    | -           | -                | 6.9      | Higher<br>than oral        | [18]          |
| Sheep                    | 7.5<br>mg/kg            | Oral  | -           | 1.886 ±<br>0.028 | -        | -                          | [11]          |
| Sheep                    | 7.5<br>mg/kg            | SC    | -           | 1.963 ±<br>0.019 | -        | -                          | [11]          |

Calculate

d from

mean

residenc

e time



\*\*Cmax

for

liposomal

formulati

on was

higher

# In Vivo Metabolism Pathways

Levamisole is subject to extensive hepatic biotransformation. Two primary metabolic pathways have been identified: oxidation of the imidazothiazole ring and hydrolysis of the thiazolidine ring.[2] Aromatic hydroxylation leads to the formation of p-hydroxylevamisole, a major metabolite that is subsequently conjugated with glucuronic acid before excretion.[8] Hydrolysis of the thiazolidine ring results in a mercaptoethyl intermediate.[2] Additionally, levamisole can be converted to aminorex, a metabolite with stimulant properties.[14][17]



Click to download full resolution via product page



Caption: Major metabolic pathways of Levamisole in vivo.

# **Experimental Methodologies**

Detailed experimental design is crucial for accurate pharmacokinetic analysis. Below are representative protocols derived from published studies.

Protocol 1: Pharmacokinetic Study in Healthy Human Volunteers

- Objective: To determine the pharmacokinetic profile of a single oral dose of levamisole.[8]
- Subjects: Ten healthy volunteers (seven men, three women).[8]
- Dosing Regimen: A single oral dose of 150 mg levamisole was administered.[8]
- Sample Collection: Plasma and urine samples were collected at predetermined time points.
   [8]
- Analytical Method:
  - Levamisole in plasma and urine was quantified using a gas chromatography (GC) method with a nitrogen-phosphorus flame ionization detector. Glassware was siliconized to prevent drug adsorption.[8]
  - The metabolite p-hydroxylevamisole was analyzed in urine using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. Urine samples were hydrolyzed with β-glucuronidase to determine the extent of conjugation.[8]
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key parameters such as Tmax, Cmax, and elimination half-life.[8]

Protocol 2: Comparative Pharmacokinetic Study in an Avian Model (Chukar Partridges)

- Objective: To assess the pharmacokinetic features of levamisole following intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration.[12]
- Subjects: Nine male chukar partridges were used in a crossover study design.[12]

#### Foundational & Exploratory





- Dosing Regimen: Levamisole was administered at a dose of 20 mg/kg via IV, IM, and SC routes.
- Sample Collection: Blood samples were collected from the jugular vein at 0, 0.25, 0.5, 1, 1.5,
  2, 3, 4, 6, 8, 10, 12, 18, and 24 hours post-administration.[12]
- Analytical Method: Plasma concentrations of levamisole were quantified by a validated HPLC method.[12]
- Pharmacokinetic Analysis: Data were evaluated using a non-compartmental analysis to determine parameters including elimination half-life, Cmax, and absolute bioavailability for the IM and SC routes.[12]





Click to download full resolution via product page

Caption: A typical experimental workflow for a pharmacokinetic study.

# **Analytical Methods for Quantification**



The accurate quantification of levamisole and its metabolites in biological matrices is fundamental to pharmacokinetic research. Various bioanalytical methods have been developed and validated for this purpose.

Table 3: Summary of Analytical Methods for Levamisole Determination

| Technique                                  | Matrix        | Key Features                                                                   | LLOQ* /<br>Sensitivity           | Reference |
|--------------------------------------------|---------------|--------------------------------------------------------------------------------|----------------------------------|-----------|
| GC-NPD                                     | Plasma, Urine | Requires<br>derivatization;<br>good sensitivity.                               | 10 ng/mL<br>(detects 2<br>ng/mL) | [8]       |
| HPLC-UV                                    | Urine, Plasma | Commonly used for metabolite (p-hydroxylevamisole) analysis.                   | 0.50 μg/mL<br>(metabolite)       | [8]       |
| HPLC-UV                                    | Plasma        | Isocratic elution,<br>DAD detection at<br>235 nm.                              | 28 ng/mL                         | [19]      |
| LC-MS/MS                                   | Plasma        | High sensitivity<br>and specificity;<br>requires liquid-<br>liquid extraction. | 0.1 ng/mL                        | [20]      |
| LC-QqQ-MS                                  | Urine         | Used for levamisole and its metabolite aminorex.                               | 1.02 ng/mL                       | [17]      |
| GC-MS                                      | Plasma, Urine | Considered a method of choice due to its robustness.                           | -                                | [5][21]   |
| *LLOQ: Lower<br>Limit of<br>Quantification |               |                                                                                |                                  |           |



Early methods relied on gas chromatography (GC) and high-performance liquid chromatography (HPLC).[21] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an attractive alternative, offering superior sensitivity and specificity for determining low concentrations of the drug in plasma and other biological fluids.[20][21]

#### Conclusion

**Levamisole phosphate** is characterized by rapid absorption and extensive first-pass metabolism in the liver, regardless of the administration route. Its pharmacokinetic profile shows a short elimination half-life for the parent compound but a much longer half-life for its metabolites. Elimination is primarily renal, with only a minor fraction of the drug excreted unchanged. Significant interspecies variation in pharmacokinetic parameters exists, underscoring the importance of careful species selection in preclinical development.[7] The primary metabolic pathways involve aromatic hydroxylation and thiazolidine ring hydrolysis, leading to metabolites like p-hydroxylevamisole and aminorex. The continued application of advanced analytical techniques, such as LC-MS/MS, will further refine our understanding of levamisole's disposition and enable more precise therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Levamisole Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of levamisole in cancer patients treated with 5-fluorouracil PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of levamisole PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]

#### Foundational & Exploratory





- 8. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levamisole pharmacokinetics and bioavailability in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of levamisole in rabbits after intravenous administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Clinical and pharmacokinetic studies of high-dose levamisole in combination with 5fluorouracil in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics of levamisole in children with steroid-sensitive nephrotic syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of [3H]levamisole in pigs after oral and intramuscular administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of levamisole in the plasma of patients with falciparum malaria using high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and In Vivo Metabolism of Levamisole Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195305#pharmacokinetics-and-in-vivo-metabolism-of-levamisole-phosphate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com